molecular formula C12H18ClNO2 B13394900 Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride

Cat. No.: B13394900
M. Wt: 243.73 g/mol
InChI Key: CRGIWBPGJAHRNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of propanoic acid and is characterized by the presence of an amino group, a methyl ester group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to hydrogenation using a catalyst like palladium on carbon to yield the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl 2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H

InChI Key

CRGIWBPGJAHRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl

Origin of Product

United States

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